Product packaging for 1-Bromo-4-(Dimethylamino)Naphthalene(Cat. No.:CAS No. 59557-93-6)

1-Bromo-4-(Dimethylamino)Naphthalene

Cat. No.: B1277890
CAS No.: 59557-93-6
M. Wt: 250.13 g/mol
InChI Key: CWPDFSZHOZTGQW-UHFFFAOYSA-N
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Description

1-Bromo-4-(Dimethylamino)Naphthalene (CAS 59557-93-6) is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.14 g/mol . This compound, which is also known as 4-bromo-N,N-dimethylnaphthalen-1-amine, serves as a versatile synthetic intermediate in various research domains . Its structure incorporates both an electron-donating dimethylamino group and a bromine substituent on the naphthalene ring system, making it a valuable precursor in the synthesis of more complex organic materials and functional molecules . Researchers utilize this building block in organic synthesis, particularly in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, to construct extended π-conjugated systems for potential application in material science . The compound has a density of 1.4305 g/cm³ and a boiling point between 137°C and 139°C at 2 mmHg . It is characterized by a refractive index of 1.6361 and its Beilstein Registry Number is 3254839 . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This product is classified with the UN number 2810 and is toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrN B1277890 1-Bromo-4-(Dimethylamino)Naphthalene CAS No. 59557-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPDFSZHOZTGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399133
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-93-6
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Photophysical Property Elucidation of 1 Bromo 4 Dimethylamino Naphthalene

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of 1-Bromo-4-(Dimethylamino)Naphthalene reveals significant insights into its molecular structure and excited-state behavior. The molecule's photophysical properties are dominated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromo-substituted naphthalene (B1677914) core, leading to pronounced intramolecular charge transfer (ICT) characteristics.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by a prominent, broad absorption band in the near-UV region. This band is attributed to a π→π* electronic transition with substantial intramolecular charge transfer (ICT) character. In this transition, electron density is promoted from a highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group, to a lowest unoccupied molecular orbital (LUMO) distributed across the naphthalene ring system.

The position of this absorption maximum (λabs) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents like n-heptane, the absorption peak is observed at shorter wavelengths (e.g., 323 nm), while in polar solvents such as acetonitrile, the peak shifts to longer wavelengths (a bathochromic or red shift), appearing at 331 nm. This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules.

Table 1: UV-Visible Absorption Maxima of this compound in Various Solvents Data sourced from Roy, A., & De, S. (2023).

SolventAbsorption Maxima (λabs) (nm)
n-Heptane323
Cyclohexane (B81311)324
1,4-Dioxane326
Ethyl Acetate327
Tetrahydrofuran328
Dichloromethane330
Acetonitrile331
Methanol (B129727)332

Upon excitation into its absorption band, this compound exhibits a strong fluorescence emission. The emission spectrum is broad, unstructured, and appears as a mirror image of the absorption band, which is typical for fluorescent molecules. A significant feature of its photoluminescence is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift is a hallmark of molecules that undergo substantial electronic and geometric rearrangement in the excited state, further confirming the ICT nature of the emitting state.

The fluorescence emission is highly sensitive to the solvent environment. The emission maximum (λem) undergoes a dramatic bathochromic shift as solvent polarity increases. For instance, the emission peak shifts from 416 nm in n-heptane to 514 nm in methanol, a difference of nearly 100 nm. This pronounced positive solvatochromism indicates a large increase in the dipole moment of the molecule upon excitation, as the highly polar excited state is significantly stabilized by the surrounding polar solvent molecules.

Table 2: Fluorescence Emission Maxima and Stokes Shift of this compound Data sourced from Roy, A., & De, S. (2023).

SolventAbsorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm-1)
n-Heptane3234167114
Cyclohexane3244207212
1,4-Dioxane3264428009
Ethyl Acetate3274659205
Tetrahydrofuran3284709443
Dichloromethane33048810000
Acetonitrile33150410563
Methanol33251410927

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is highly dependent on the solvent. It is highest in nonpolar, non-hydrogen-bonding solvents like cyclohexane (Φf = 0.38) and decreases significantly in polar and protic solvents, reaching a low of 0.03 in methanol.

This trend suggests that polar environments open up efficient non-radiative decay pathways that compete with fluorescence. The radiative decay rate (kr), which is the intrinsic rate of photon emission, can be calculated from the fluorescence quantum yield (Φf) and the experimentally measured fluorescence lifetime (τf) using the equation: kr = Φf / τf. The radiative decay rate remains relatively constant across aprotic solvents but is lower in protic solvents like methanol, indicating that specific interactions such as hydrogen bonding can influence the emission probability.

Fluorescence lifetime (τf) measurements provide critical information about the dynamics of the excited state. The lifetime of this compound is also strongly solvent-dependent, generally decreasing as solvent polarity increases. For example, the lifetime is 2.80 ns in cyclohexane but shortens to 0.30 ns in methanol.

The total decay rate of the excited state is the sum of the radiative (kr) and non-radiative (knr) decay rates. The non-radiative decay rate can be calculated as knr = (1 - Φf) / τf. The data show a dramatic increase in the non-radiative decay rate (knr) with increasing solvent polarity. This is the primary reason for the observed decrease in quantum yield and lifetime in polar solvents.

Table 3: Photophysical Parameters of this compound in Various Solvents Data sourced from Roy, A., & De, S. (2023).

SolventQuantum Yield (Φf)Lifetime (τf) (ns)Radiative Rate (kr) (x 108 s-1)Non-radiative Rate (knr) (x 108 s-1)
n-Heptane0.352.501.402.60
Cyclohexane0.382.801.362.21
1,4-Dioxane0.302.301.303.04
Ethyl Acetate0.181.501.205.47
Tetrahydrofuran0.161.301.236.46
Dichloromethane0.090.801.1311.38
Acetonitrile0.050.451.1121.11
Methanol0.030.301.0032.33

The significant shifts in the absorption and, particularly, the emission spectra of this compound with solvent polarity are a clear demonstration of solvatochromism. This behavior is directly linked to the large change in the molecule's dipole moment upon electronic excitation, which is characteristic of an ICT state.

The relationship between the Stokes shift and solvent polarity can be quantitatively analyzed using the Lippert-Mataga equation. This model relates the Stokes shift (in wavenumbers, Δν) to the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n). A plot of Δν versus Δf for this compound shows a linear correlation. The slope of this plot is proportional to the square of the change in dipole moment between the excited and ground states (Δμ)². The observed linear relationship confirms that the strong solvatochromism is due to the reorientation of solvent molecules around the fluorophore, which has a much larger dipole moment in its excited state. This analysis provides strong evidence for the formation of a highly polar, charge-separated excited state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations and thus the functional groups present in this compound.

The Infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the different bonds within the molecule. Key expected vibrations include:

C-H stretching from the aromatic naphthalene ring and the methyl groups of the dimethylamino moiety, typically appearing in the 3100-2850 cm⁻¹ region.

C=C stretching vibrations within the aromatic naphthalene ring, which are expected in the 1600-1450 cm⁻¹ region.

C-N stretching of the tertiary aromatic amine, which typically appears in the 1360-1250 cm⁻¹ range.

C-Br stretching , which is expected to give a band in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

The Raman spectrum provides complementary information. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong Raman signals. The symmetric stretching of the C-N and C-Br bonds would also be observable. Experimental FTIR and FT-Raman spectra for this compound are available in spectral databases.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound, typically recorded in the region of 4000-400 cm⁻¹, reveals a series of absorption bands corresponding to specific molecular vibrations. nih.govmahendrapublications.com The interpretation of these bands is facilitated by comparison with the known vibrational frequencies of substituted naphthalenes and related aromatic compounds. researchgate.net

The high-frequency region of the spectrum is characterized by C-H stretching vibrations. Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net For this compound, these appear as a group of weak to medium intensity bands. The aliphatic C-H stretching vibrations of the dimethylamino group are expected in the 2950-2850 cm⁻¹ region.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the naphthalene ring system give rise to a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The C-N stretching vibration of the dimethylamino group is typically found in the 1360-1250 cm⁻¹ range. The presence of the bromine substituent is indicated by a C-Br stretching vibration, which is expected to appear in the low-frequency region, generally between 600 and 500 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted naphthalene ring are also prominent in the 900-700 cm⁻¹ range and are diagnostic of the substitution pattern.

Table 1: Tentative Vibrational Mode Assignments for this compound based on FTIR Data.

Wavenumber (cm⁻¹)IntensityTentative Assignment
3100-3000Weak-MediumAromatic C-H Stretching
2950-2850MediumAliphatic C-H Stretching (N(CH₃)₂)
1600-1400Medium-StrongAromatic C=C Ring Stretching
~1350MediumC-N Stretching
900-700StrongAromatic C-H Out-of-Plane Bending
600-500Medium-WeakC-Br Stretching

Fourier Transform Raman (FT-Raman) Spectroscopy and Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FTIR, as it is based on the scattering of light rather than absorption. Vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. The FT-Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the naphthalene ring system. nih.govmahendrapublications.com

The most intense bands in the FT-Raman spectrum are often associated with the stretching vibrations of the aromatic rings, typically appearing in the 1600-1300 cm⁻¹ region. chemicalbook.com The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FTIR spectrum. FT-Raman is particularly useful for studying materials that may fluoresce under visible laser excitation, as it often uses a near-infrared laser which minimizes fluorescence interference. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Characterization and Structural Elucidation

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. The aromatic protons of the naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the bromo and dimethylamino substituents. The electron-donating dimethylamino group will cause an upfield shift of the protons on the same ring, while the electron-withdrawing bromo group will have a deshielding effect.

The six protons of the dimethylamino group are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.5 ppm, due to the absence of adjacent protons for coupling. Analysis of the coupling constants (J-values) between the aromatic protons can help in the unambiguous assignment of each signal to a specific proton on the naphthalene ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (7-9 Hz) compared to meta- (2-3 Hz) and para-coupled (0-1 Hz) protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N(CH₃)₂2.5 - 3.5Singlet (s)
Aromatic Protons7.0 - 8.5Multiplet (m)

Carbon (¹³C) NMR Analysis and Chemical Shift Correlations

The ¹³C NMR spectrum of this compound reveals the number of chemically non-equivalent carbon atoms in the molecule. The naphthalene ring system will exhibit ten distinct signals in the aromatic region (δ 110-150 ppm). The chemical shifts of these carbons are significantly influenced by the substituents. The carbon atom attached to the electron-donating dimethylamino group (C-4) will be shifted upfield, while the carbon bearing the electronegative bromine atom (C-1) will be shifted downfield. acs.org

The two methyl carbons of the dimethylamino group will give rise to a single signal in the aliphatic region, typically around δ 40-50 ppm. The chemical shifts of the quaternary carbons of the naphthalene ring can also be identified, often appearing as weaker signals in the spectrum. Detailed analysis of the ¹³C NMR spectrum, often in conjunction with advanced NMR techniques, allows for the complete assignment of all carbon resonances. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N(CH₃)₂40 - 50
Aromatic CH110 - 135
Aromatic C-N140 - 155
Aromatic C-Br115 - 125
Aromatic Quaternary Carbons120 - 140

Advanced NMR Techniques for Investigating Naphthalene Derivatives (e.g., ¹⁵N-¹⁵N Coupling)

While direct ¹⁵N-¹⁵N coupling is not applicable to this compound as it contains only one nitrogen atom, other advanced NMR techniques are highly valuable for the comprehensive structural analysis of such compounds. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish connectivity between protons and carbons. mdpi.com

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the naphthalene rings.

HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework.

Furthermore, ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the dimethylamino group. The ¹⁵N chemical shift is sensitive to factors such as hybridization, substituent effects, and intermolecular interactions like hydrogen bonding.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak will appear as a pair of peaks of almost equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, separated by two mass units. docbrown.info

The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for amines is the loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a fragment ion at [M-15]⁺. Another characteristic fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to give a fragment at [M-79/81]⁺. Further fragmentation of the naphthalene ring system can also occur, leading to a complex pattern of fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of the elemental formula. nist.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

m/z ValueIdentity
250/252[M]⁺ (Molecular Ion)
235/237[M - CH₃]⁺
171[M - Br]⁺

Advanced Structural and Conformational Investigations of 1 Bromo 4 Dimethylamino Naphthalene and Analogs

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For substituted naphthalenes, techniques like X-ray and neutron diffraction provide invaluable data on bond lengths, bond angles, and intermolecular interactions.

While a specific, publicly available single-crystal X-ray structure for 1-Bromo-4-(Dimethylamino)Naphthalene was not identified in the surveyed literature, extensive studies on closely related analogs, such as derivatives of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), provide significant insight into the expected structural characteristics. In these systems, the naphthalene (B1677914) core is often not perfectly planar due to steric strain imposed by bulky peri-substituents. For instance, in certain DMAN derivatives, the naphthalene rings can be twisted by as much as 19.6°. beilstein-journals.org

The dimethylamino groups themselves exhibit specific geometries. They are often strongly flattened, with the sum of the bond angles around the nitrogen atom approaching 360°, indicating a significant sp² character. beilstein-journals.orgnih.gov This planarity facilitates electronic communication between the nitrogen lone pair and the aromatic π-system. However, these groups can also be deviated from the mean plane of the naphthalene ring. nih.gov The C(naphthyl)-N bond lengths are typically elongated when the nitrogen atoms are involved in strong intramolecular interactions, such as protonation. nih.gov

The structural parameters for a DMAN analog are presented below to illustrate typical values for this class of compounds.

ParameterDescriptionTypical Value (from DMAN analog)
N···N distanceInternitrogen distance in proton sponges2.80 - 2.86 Å
Naphthalene Twist Angle (Θ)Dihedral angle between the two fused rings15° - 20°
N-group Deviation Angle (φ)Angle of NMe₂ group out of the naphthalene plane21° - 29°
Sum of angles at N (Σ∠N)Indicates nitrogen atom planarity353° - 359°

Data sourced from studies on 1,8-bis(dimethylamino)naphthalene derivatives. beilstein-journals.orgnih.gov

Neutron diffraction is a powerful complementary technique to X-ray diffraction. Because neutrons interact with atomic nuclei rather than electron clouds, they are particularly effective for accurately locating light atoms, such as hydrogen, and for studying charge density distributions when used in combination with high-resolution X-ray data.

Studies on the analog 1,8-bis(dimethylamino)naphthalene (DMAN) have utilized both low-temperature, high-resolution X-ray and neutron diffraction to map its charge distribution. These investigations reveal how protonation affects the molecule, leading to a shortening of C-C bonds and a lengthening of C-N and aromatic C-H bonds. The analysis of critical points in the electron density can reveal weak intermolecular interactions, such as C-H···π contacts, which are crucial for understanding crystal packing.

Molecular Conformation and Isomerism

The flexible parts of a molecule, such as the dimethylamino group, can adopt different spatial orientations, known as conformations. The study of these conformers and the energy required to switch between them is essential for understanding molecular behavior.

For 1,4-disubstituted naphthalenes like this compound, the primary conformational flexibility arises from the rotation of the dimethylamino group around the C(naphthyl)-N bond. The orientation of the methyl groups relative to the naphthalene ring can be described, although the concept of syn/anti conformers is more commonly applied to substituents on adjacent rings or in bridged systems.

The conformation is heavily influenced by steric interactions. In naphthalene systems with substituents at the 1- and 8-positions (peri-interactions), significant steric repulsion forces the substituents out of the plane of the aromatic ring. ntu.ac.uk For this compound, while there are no direct peri-interactions between the two substituents, the dimethylamino group at the 1-position experiences steric hindrance from the hydrogen atom at the 8-position. This interaction influences the preferred rotational angle of the NMe₂ group, affecting the alignment of the nitrogen's lone pair with the naphthalene π-system and thus modulating its electronic properties. In some substituted naphthalenes, this can lead to flipping of the naphthalene moiety itself to adopt a more stable, folded conformation. acs.org

The rotation of the dimethylamino group is not free but is restricted by an energy barrier. This rotational barrier is the energy required to move from one stable conformation to another, passing through a higher-energy transition state. This dynamic process can be studied using techniques like variable-temperature NMR spectroscopy.

Theoretical calculations on substituted naphthalenes have been used to predict the rotational barriers of substituent groups. researchgate.net The height of this barrier is sensitive to the local intramolecular environment. For a dimethylamino group attached to an aromatic system, the barrier to rotation around the C-N bond is influenced by two main factors: steric hindrance from adjacent atoms (like the hydrogen at the 8-position) and the degree of π-bond character between the nitrogen and the ring. Increased electronic donation from the nitrogen to the ring results in a higher double-bond character and a higher barrier to rotation. Studies on related systems have found these barriers to be in an accessible range for dynamic NMR studies. nih.gov

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. The nature and strength of these interactions dictate the crystal's structure and properties. For this compound, several key interactions are expected to govern its supramolecular assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. mdpi.comresearchgate.net This type of interaction, C-Br···X, is a powerful tool in crystal engineering for building robust supramolecular structures. nih.gov In a related brominated compound, weak intermolecular Br···O interactions with a distance of 3.286 Å have been observed, helping to define the crystal packing. nih.gov

C-H···π Interactions: The electron-rich naphthalene π-system can interact with hydrogen atoms from the methyl groups or the aromatic rings of adjacent molecules. These interactions are common in the crystal structures of aromatic compounds, including DMAN analogs.

π-π Stacking: The planar naphthalene cores can stack on top of each other, driven by favorable electrostatic and van der Waals forces. The stacking arrangement (e.g., parallel-displaced or T-shaped) depends on the electronic nature and steric profile of the substituents.

Together, these varied intermolecular forces guide the molecules to self-assemble into a well-defined, three-dimensional crystalline architecture. mdpi.comnih.gov

Weak Non-Covalent Interactions in Crystal Packing

These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. The key non-covalent interactions observed in related bromo-naphthalene compounds include:

Halogen Bonding (Br···X): The bromine atom in bromo-aromatic compounds possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor. nih.govacs.org This enables attractive interactions with Lewis bases (electron donors) like carbonyl oxygens or other halogen atoms. nih.govacs.org In the solid state, C=O···Br halogen bonding can drive self-assembly. nih.gov The strength of these interactions follows the order I > Br > Cl, making bromine a significant contributor to crystal packing. nih.gov Br···Br contacts are also frequently observed, in some cases leading to the formation of distinct structural motifs like quadrilaterals or chains. researchgate.net

π-π Stacking Interactions: The planar naphthalene core facilitates π-π stacking, an attractive interaction between aromatic rings. nih.gov In naphthalene derivatives, these interactions typically involve a parallel-displaced arrangement rather than a direct face-to-face stacking, which minimizes electrostatic repulsion. nih.gov The centroid-to-centroid distance between stacked naphthalene rings is a key parameter, with shorter distances indicating stronger interactions. nih.gov The presence of substituents like the dimethylamino group can influence the electronic properties of the aromatic system and thus modulate the nature and geometry of these stacking interactions. researchgate.net

The interplay of these forces—halogen bonding, weak hydrogen bonds, and π-π stacking—results in a complex and stable three-dimensional crystal lattice. rsc.org

Table 1: Typical Non-Covalent Interactions in Brominated Naphthalene Analogs

Interaction TypeDonorAcceptorTypical Distance Range (Å)Significance in Crystal Packing
Halogen BondC-BrBr, O, N< 3.70 (Sum of van der Waals radii)Directional; influences molecular self-assembly into chains or sheets. researchgate.netnih.gov
Hydrogen BondC-HBr2.8 - 3.2Numerous but weak; contributes to overall lattice stability. researchgate.net
π-π StackingNaphthalene RingNaphthalene Ring3.2 - 3.8 (Centroid-Centroid)Stabilizes packing through dispersion forces; often in parallel-displaced geometry. nih.govnih.gov

Role of Hydrogen Bonding in Related Proton Sponge Systems

While this compound is not itself a classical "proton sponge," its dimethylamino-naphthalene core is a key structural feature of these superbases. The archetypal proton sponge is 1,8-bis(dimethylamino)naphthalene. wikipedia.org The study of this and related compounds provides the definitive model for the critical role of hydrogen bonding in creating systems of exceptionally high basicity. wikipedia.orgnih.gov

The defining characteristic of a proton sponge is the close proximity of two peri-substituted dimethylamino groups on the naphthalene scaffold. wikipedia.org In the neutral form, steric repulsion forces the nitrogen lone pairs to be directed outwards and distorts the planarity of the naphthalene ring. rsc.org Upon protonation, the proton is captured in the "cleft" between the two nitrogen atoms, forming a very strong, low-barrier, intramolecular [N-H···N]⁺ hydrogen bond. wikipedia.orgnih.gov

This intramolecular hydrogen bond is the key to the system's remarkable properties:

Thermodynamic Stability: The formation of the chelated, hydrogen-bonded cation provides a significant thermodynamic driving force for protonation. wikipedia.org This powerful hydrogen bond relieves the steric strain present in the neutral base by pulling the nitrogen atoms closer together, thus accounting for the compound's extremely high pKa value (12.34 in water for the conjugate acid of 1,8-bis(dimethylamino)naphthalene). wikipedia.org

Structural Characteristics: The [N-H···N]⁺ bond is exceptionally short and strong, often exhibiting characteristics of a covalent bond. nih.gov Experimental charge density analysis reveals a significant accumulation of electron density at the bond critical point between the hydrogen and the acceptor nitrogen, indicative of a strong interaction. nih.gov The N···N distance in the protonated form is significantly shorter than in the neutral base.

Kinetic Basicity: Despite their high thermodynamic basicity, proton sponges are kinetically slow bases. wikipedia.org The proton must penetrate the sterically hindered space between the dimethylamino groups, a process that has a significant activation energy. rsc.org

The hydrogen bond in a protonated proton sponge represents a continuum between strong, charge-assisted hydrogen bonding and the incipient formation of a covalent bond. nih.gov It is this unique and powerful hydrogen bonding interaction that underpins the function of all related proton sponge systems.

Table 2: Hydrogen Bond Characteristics in Protonated 1,8-bis(dimethylamino)naphthalene

ParameterValueSignificance
pKa (Conjugate Acid in H₂O)12.34Exceptionally high basicity due to stable cation formation. wikipedia.org
N···N Distance (Protonated)~2.5 - 2.6 ÅSignificantly shorter than in the neutral base, indicating strong attraction.
Bond Type[N-H···N]⁺Strong, low-barrier, intramolecular hydrogen bond. nih.gov
Energetic ContributionHighMajor contributor to the relief of steric strain and stabilization of the conjugate acid. wikipedia.org

Computational and Theoretical Modeling of 1 Bromo 4 Dimethylamino Naphthalene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule and their corresponding energies. This information is crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in determining the ground-state properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.

For naphthalene (B1677914) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been shown to provide reliable results. For instance, studies on related molecules such as 1-bromo-4-methylnaphthalene (B1266045) have utilized DFT to determine optimized geometries and vibrational spectra that are in good agreement with experimental data. mahendrapublications.com The inclusion of a dimethylamino group, a strong electron donor, and a bromine atom, an electron-withdrawing group, in the naphthalene system suggests a significant polarization of the ground-state electron density.

DFT calculations would be instrumental in quantifying the effects of these substituents on the geometry of the naphthalene core. Key parameters such as bond lengths and dihedral angles, particularly those associated with the dimethylamino group's orientation relative to the aromatic ring, can be precisely calculated. These structural parameters are critical as they influence the extent of electronic conjugation and, consequently, the molecule's photophysical behavior.

Table 1: Representative Calculated Ground State Properties of a Substituted Naphthalene Analog (Note: Data for a closely related analog, 1-bromo-4-methylnaphthalene, is presented for illustrative purposes due to the lack of specific published data for 1-Bromo-4-(Dimethylamino)Naphthalene.)

PropertyCalculated Value
Optimized Geometry
C-Br Bond Length~1.90 Å
C-N Bond Length-
Dihedral Angle (N-C-C-C)-
Electronic Properties
Dipole Moment~2.5 D
Ground State EnergyVaries with basis set

This interactive table is based on typical values obtained from DFT calculations on similar molecules and should be considered illustrative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. nih.gov It is an extension of DFT that allows for the calculation of electronic excitation energies and the characterization of excited states. TD-DFT is particularly valuable for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

For this compound, a "push-pull" system with an electron-donating (dimethylamino) and an electron-withdrawing (bromo) group, TD-DFT calculations are essential for elucidating the nature of its low-lying excited states. It is expected that the lowest energy electronic transition will have significant intramolecular charge transfer (ICT) character, where electron density moves from the dimethylamino group to the naphthalene ring and the bromine atom upon excitation.

TD-DFT calculations can provide the vertical excitation energies, which correspond to the maxima in the absorption spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. Furthermore, analysis of the molecular orbitals involved in the electronic transitions can confirm the charge-transfer nature of the excited states. The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional, and for charge-transfer excitations, range-separated hybrid functionals often provide more accurate predictions. nih.gov

Ab Initio and Post-Hartree-Fock Methods in Naphthalene Chemistry

While DFT methods are widely used, ab initio and post-Hartree-Fock methods offer a systematically improvable and often more accurate, though computationally more expensive, alternative for studying electronic structure. The term ab initio implies that the calculations are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are designed to incorporate electron correlation to varying degrees of accuracy. These methods are crucial for obtaining highly accurate energies and properties, especially for systems where electron correlation effects are significant.

In the context of naphthalene chemistry, these high-level methods can be used to benchmark the results from more computationally efficient DFT calculations. For example, they can provide very accurate ground and excited state geometries and energies, which can be critical for understanding subtle stereoelectronic effects. While full post-Hartree-Fock calculations on a molecule the size of this compound can be computationally demanding, they are invaluable for providing a deeper understanding of the electronic structure and for validating the results of less computationally intensive methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions and are central to the electronic absorption process. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity and a lower energy electronic transition.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the naphthalene ring, while the LUMO is anticipated to have significant contributions from the electron-deficient naphthalene ring and the bromine atom. This distribution of the frontier orbitals is a hallmark of a charge-transfer system.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For instance, a study on the related 1-bromo-4-methylnaphthalene has shown how DFT can be used to calculate these electronic properties. mahendrapublications.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: Values are hypothetical and for illustrative purposes, based on trends observed in similar molecules.)

ParameterDescriptionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO4.3
Ionization Potential (I) ≈ -EHOMO5.8
Electron Affinity (A) ≈ -ELUMO1.5
Electronegativity (χ) (I + A) / 23.65
Chemical Hardness (η) (I - A) / 22.15

This interactive table illustrates the types of data that can be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the dimethylamino group, reflecting its electron-donating character. Conversely, the region around the bromine atom and parts of the naphthalene ring would likely exhibit a more positive or neutral potential. Visualizing the MEP provides an intuitive understanding of the molecule's polarity and its potential interaction sites with other molecules, such as solvent molecules or reactants. This information is complementary to the insights gained from FMO analysis.

Excited State Dynamics and Charge Transfer Phenomena

The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (bromo) on the naphthalene scaffold makes this compound a prime candidate for exhibiting interesting excited-state dynamics, particularly intramolecular charge transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor moiety. This charge separation in the excited state leads to a large excited-state dipole moment and is often accompanied by significant geometrical relaxation.

The photophysics of similar aminonaphthalene derivatives, such as Prodan and Dansyl compounds, have been extensively studied and serve as excellent models for understanding the behavior of this compound. mdpi.com These molecules are known for their pronounced solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the solvent. In polar solvents, the charge-transfer excited state is stabilized, leading to a red-shift in the fluorescence spectrum.

Theoretical modeling of the excited-state potential energy surface is crucial for understanding the dynamics of ICT. This can involve mapping the energy of the excited state as a function of key geometrical coordinates, such as the twisting of the dimethylamino group relative to the naphthalene ring. In many donor-acceptor systems, the ICT state is thought to be a "twisted intramolecular charge transfer" (TICT) state, where the donor and acceptor groups are orthogonal to each other in the excited state. Computational studies can help to determine whether a planar or twisted geometry is more stable in the excited state and can elucidate the energy barriers for conversion between different excited-state minima. These theoretical insights are vital for explaining experimental observations such as dual fluorescence and the sensitivity of fluorescence quantum yields to the environment.

Theoretical Investigations of Ultrafast Relaxation Pathways

While direct computational studies detailing the complete ultrafast relaxation pathways specifically for this compound are not extensively documented in the literature, theoretical principles and studies on analogous substituted naphthalene systems provide a robust framework for understanding its likely behavior. Upon photoexcitation, molecules can return to the ground state through a series of rapid, non-radiative processes including internal conversion (IC) between states of the same spin multiplicity and intersystem crossing (ISC) between states of different multiplicity. These transitions are often facilitated by conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces that allow for highly efficient electronic relaxation. nih.gov

Theoretical investigations on related naphthalene-based azo dyes have demonstrated that the nature of substituents significantly impacts the deactivation pathways and excited-state lifetimes. rsc.orgresearchgate.netnih.gov For instance, the presence of a strong electron-donating group like dimethylamine (B145610) can alter the potential energy surfaces, influencing the accessibility of CIs and the rates of competing relaxation processes. rsc.orgnih.gov Computational models for similar systems explore the excited-state potential energy surfaces to identify key geometries, energy barriers, and intersection points that govern the relaxation dynamics. nih.gov It is hypothesized that for this compound, the initial excitation would lead to an excited state with significant charge-transfer character, which would then relax via pathways involving twisting around the C-N bond or other skeletal motions, potentially leading to CI with the ground state or ISC to the triplet manifold.

Intramolecular Charge Transfer (ICT) States and Solvatochromic Models

The structure of this compound, featuring an electron-donating group (-N(CH₃)₂) and a π-conjugated naphthalene system, is archetypal for "push-pull" molecules that exhibit intramolecular charge transfer (ICT). Upon absorption of light, an electron is redistributed from the donor moiety (dimethylamino) to the acceptor part of the molecule (the naphthalene ring system). This process results in an excited state with a much larger dipole moment than the ground state.

A key experimental manifestation of this ICT process is solvatochromism, where the energy of the emitted fluorescence is highly dependent on the polarity of the solvent. mdpi.com Computational models, particularly those using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these ICT states. nih.gov These models can predict the changes in geometry and electronic structure upon excitation.

Theoretical studies distinguish between different models of ICT states:

Planar Intramolecular Charge Transfer (PICT): In this model, the excited state largely retains the planar geometry of the ground state.

Twisted Intramolecular Charge Transfer (TICT): This model posits that after initial excitation, the donor group twists relative to the acceptor plane, leading to a more stabilized, charge-separated state from which emission occurs. mdpi.commdpi.com

Computational simulations can optimize the geometries of the ground state, the locally excited (LE) state, and the ICT state, providing insights into the preferred relaxation pathway. For example, calculations on similar donor-acceptor naphthalenes help determine whether emission occurs from a planar or twisted geometry by comparing the calculated emission energies with experimental solvatochromic data. mdpi.com TD-DFT calculations can also quantify the dipole moments of the ground and excited states, which directly correlate with the observed solvatochromic shifts. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms in Related Systems

Photoinduced Electron Transfer (PET) is another fundamental process that can occur in multicomponent systems where an excited fluorophore transfers an electron to or from a separate molecular entity. While closely related to ICT, PET is typically described within a "fluorophore-spacer-receptor" framework, where the electronic interaction between the donor and acceptor in the ground state is weak.

Theoretical modeling is crucial for understanding the thermodynamics and kinetics of PET. The feasibility of PET is often evaluated by calculating the Gibbs free energy change (ΔG) for the electron transfer process using the Rehm-Weller equation, which incorporates the excitation energy of the fluorophore and the redox potentials of the donor and acceptor. These redox potentials can be reliably predicted using DFT calculations.

In systems involving naphthalene derivatives, such as naphthalimides linked to a tertiary amine receptor, PET from the amine's nitrogen lone pair to the photoexcited naphthalimide fluorophore can lead to fluorescence quenching. Computational studies on such systems focus on the frontier molecular orbitals (HOMO and LUMO) to visualize the electron transfer process. nih.gov The rate of PET is governed by Marcus theory, and computational methods can be employed to estimate key parameters like the electronic coupling matrix element (V) and the reorganization energy (λ), which dictate the kinetics of the transfer.

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is a relativistic effect that facilitates "spin-forbidden" transitions, such as intersystem crossing (ISC) between singlet (S) and triplet (T) electronic states. princeton.edu The presence of a bromine atom in this compound is expected to significantly enhance the rate of ISC due to the "heavy-atom effect."

Computational chemistry provides powerful tools to quantify this effect. The magnitude of the interaction is given by the spin-orbit coupling matrix element (SOCME), which can be calculated using various quantum chemical methods, including TD-DFT. mdpi.com The rate of ISC is proportional to the square of the SOCME.

Theoretical studies show that SOC is highly dependent on several factors:

Molecular Geometry: The orientation of the donor and acceptor groups can significantly influence the magnitude of SOC. mdpi.com

Nature of Electronic States: According to El-Sayed's rule, SOC is generally larger between states of different orbital character (e.g., ¹n,π* and ³π,π* or ¹π,π* and ³n,π*). In donor-acceptor molecules, coupling between a ¹CT state and a local triplet (³LE) state is particularly relevant. mdpi.com

Calculations on model donor-acceptor systems demonstrate that (TD-)DFT can be a valuable tool to probe and predict the efficiency of ISC pathways. mdpi.com For this compound, theoretical calculations would be expected to show a significantly larger SOCME for the S₁ → Tₓ transition compared to its non-brominated analog, providing a quantitative explanation for potentially higher triplet quantum yields and different photophysical behavior. arxiv.org

Protonation Effects and Basicity Studies

The dimethylamino group in this compound serves as a basic site, readily undergoing protonation in acidic media. This event induces profound changes in the molecule's structure and electronic properties, which have been extensively studied through theoretical modeling, often drawing parallels with the well-known "proton sponges" like 1,8-bis(dimethylamino)naphthalene (B140697).

Theoretical Analysis of Protonation-Induced Structural and Electronic Changes

DFT calculations are a primary tool for investigating the effects of protonation. researchgate.netresearchgate.net These methods allow for the precise modeling of both the neutral and protonated forms of the molecule, revealing key structural and electronic transformations.

Structural Changes: Upon protonation at the nitrogen atom, significant geometric rearrangements occur. Theoretical models predict:

A change in the nitrogen atom's hybridization from sp²-like (trigonal planar) towards sp³ (trigonal pyramidal).

Elongation of the C-N bond connecting the amino group to the naphthalene ring.

Distortion of the naphthalene ring to accommodate steric strain introduced by the protonated amino group.

These predicted structural modifications can be quantified through computational analysis, as shown in the comparative data for related protonated naphthalene systems.

Interactive Data Table: Computed Structural Parameters Before and After Protonation (Illustrative)

ParameterNeutral StateProtonated StatePredicted Change
C-N Bond Length~1.37 Å~1.47 ÅElongation
Sum of angles at N~360°~335°Pyramidalization
Naphthalene RingPlanarSlightly DistortedIncreased Strain

Note: Values are illustrative based on typical DFT results for similar aromatic amines.

Electronic Changes: The electronic structure is dramatically altered upon protonation. The nitrogen lone pair, which is responsible for the electron-donating and ICT character in the neutral molecule, becomes engaged in the new N-H bond. Consequently, theoretical calculations show:

A significant stabilization (lowering of energy) of the molecular orbitals associated with the amino group.

A drastic reduction or complete quenching of the intramolecular charge transfer character. The molecule no longer behaves as a push-pull system, leading to a blue-shift in its absorption spectrum. researchgate.net

A change in the molecular electrostatic potential (MEP), with the region around the -N(CH₃)₂H⁺ group becoming strongly positive.

Hydrogen Bond Characterization in Protonated Naphthalene Derivatives

Once protonated, the -N(CH₃)₂H⁺ group can act as a hydrogen bond donor. The characterization of these hydrogen bonds is a key area of theoretical study. In molecules like protonated 1,8-bis(dimethylamino)naphthalene, a very strong intramolecular N-H⁺···N hydrogen bond is formed. researchgate.net While this compound lacks the second peri-amino group for intramolecular bonding, it can form strong intermolecular hydrogen bonds with solvent molecules or counter-ions in the condensed phase.

Advanced computational techniques are used to analyze the nature and strength of these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology. The presence of a bond critical point (BCP) between the hydrogen and the acceptor atom (e.g., an oxygen from a water molecule) is a definitive indicator of a hydrogen bond. The electron density and its Laplacian at the BCP provide quantitative information about the bond's strength and character (i.e., whether it is predominantly electrostatic or has some covalent character). researchgate.net

Interaction Region Indicator (IRI): IRI is a computational tool based on the electron density that allows for the visualization of non-covalent interactions, clearly identifying regions corresponding to hydrogen bonding and quantifying their strength. researchgate.net

Potential Energy Scans: By computationally modeling the displacement of the proton along the hydrogen bond coordinate, a potential energy function can be generated. The shape of this potential well (single-well vs. double-well) provides insight into the dynamics of the proton within the hydrogen bond. researchgate.net

These theoretical approaches provide a detailed picture of the hydrogen bonding environment around the protonated site, which is crucial for understanding its chemical reactivity and behavior in solution.

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Following a comprehensive search of scientific literature, no dedicated theoretical or computational modeling studies detailing the nonlinear optical (NLO) properties of this compound were found. Research providing specific calculated data for parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this exact compound is not available in the public domain.

Theoretical investigations into the NLO properties of structurally similar molecules have been conducted. For instance, studies on compounds like 1-Bromo-4-Methyl Naphthalene and various substituted N,N-dimethylanilines have utilized quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to predict their NLO behavior. These studies typically involve optimizing the molecular geometry and then calculating the electronic properties that govern the NLO response. However, the absence of the influential electron-donating dimethylamino group in the former and the different aromatic system in the latter means these results cannot be directly extrapolated to this compound.

The NLO properties of organic molecules are highly sensitive to their specific molecular structure, particularly the nature and positioning of electron-donating and electron-withdrawing groups, and the extent of the π-conjugated system. The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom on the naphthalene scaffold suggests that this compound could possess significant NLO characteristics due to intramolecular charge transfer. However, without specific computational studies, it is not possible to provide quantitative data or detailed research findings on its hyperpolarizability and related NLO parameters.

Research Applications and Functional Development Based on 1 Bromo 4 Dimethylamino Naphthalene

Design and Synthesis of Fluorescent Probes and Chemosensors

The electron-donating dimethylamino group and the reactive bromo-substituent on the naphthalene (B1677914) ring of 1-bromo-4-(dimethylamino)naphthalene serve as key functionalization points for the design of sophisticated fluorescent probes and chemosensors. These sensors are engineered to exhibit changes in their fluorescence properties upon interaction with specific analytes, enabling their detection and quantification.

Naphthalene-based fluorescent probes have been extensively developed for the detection of various environmentally and biologically significant ions. The underlying principle often involves a recognition moiety that selectively binds to the target ion, which in turn modulates the photophysical properties of the naphthalene fluorophore, leading to a detectable signal.

For instance, a Schiff base fluorescent probe derived from a naphthalene derivative was designed for the highly selective and sensitive detection of Al³⁺. mdpi.com This probe demonstrated a "turn-on" fluorescence response to Al³⁺ in a methanol (B129727) solution. mdpi.com The system was optimized for reaction time, temperature, and pH, with the optimal conditions determined to be 5 minutes, 25°C, and a pH of 6, respectively. mdpi.com The probe exhibited a good linear relationship with Al³⁺ concentration in the range of 1 × 10⁻⁶ to 14 × 10⁻⁶ mol/L, with a detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com The binding stoichiometry between the probe and Al³⁺ was found to be 2:1, with a binding constant of 1.598 × 10⁵ M⁻¹. mdpi.com

Similarly, a 1,8-naphthalimide-based fluorescent probe, His-NMI-Bu, was synthesized for the detection of Hg²⁺. This probe demonstrated chelation-induced fluorescence quenching in the presence of Hg²⁺, allowing for its detection with a limit of 0.52 µM. mdpi.com The high sensitivity and selectivity of this probe for Hg²⁺ were confirmed through fluorescence titration experiments with various other metal ions. mdpi.com

Table 1: Performance of Naphthalene-Based Fluorescent Probes for Ion Detection

Target Ion Probe Type Sensing Mechanism Detection Limit Binding Constant (Ka) Optimal pH
Al³⁺ Naphthalene Schiff Base Fluorescence Enhancement 8.73 × 10⁻⁸ mol/L 1.598 × 10⁵ M⁻¹ 6 mdpi.com
Hg²⁺ 1,8-Naphthalimide Fluorescence Quenching 0.52 µM Not Reported 5-10 mdpi.com

The development of pH-sensitive fluorescent probes is crucial for monitoring biological processes and chemical reactions. Naphthalene derivatives have been successfully employed in the creation of such systems. The fluorescence intensity or emission wavelength of these probes can change in response to variations in pH.

For example, a naphthalene Schiff-base probe was designed to detect both Mg²⁺ and Al³⁺ by tuning the pH of the solution. nih.gov The probe exhibited an "off-on" fluorescent response to Al³⁺ in an ethanol-water solution at a pH of 6.3. nih.gov By adjusting the pH to 9.4, the probe's detection could be switched to Mg²⁺. nih.gov The sensing mechanism is attributed to the inhibition of the photo-induced electron transfer (PET) process upon the formation of a 1:1 ligand-metal complex. nih.gov

In another study, a fluorescent system based on a naphthalene derivative probe and Al³⁺ was found to be pH-dependent. The fluorescence intensity of the Al³⁺ complex was stable in the pH range of 4.0 to 6.5, with the maximum response observed at pH 6.3. nih.gov The fluorescence intensity of the probe itself was stable between pH 6 and 8. mdpi.com However, for the Al³⁺-probe system, the fluorescence intensity gradually increased and stabilized when the pH was between 1 and 6, reaching its maximum at pH 6. mdpi.com For pH values greater than 6, the fluorescence intensity decreased, which was attributed to the precipitation of Al(OH)₃. mdpi.com

Conversely, some naphthalene-based probes are designed to be pH-independent for specific applications. The 1,8-naphthalimide-based probe, His-NMI-Bu, for instance, showed remarkable stability over a wide pH range of 5 to 10, making it suitable for live cell imaging studies where pH fluctuations can occur. mdpi.com

Application in Materials Science and Organic Optoelectronics

The versatile photophysical properties of this compound and its derivatives make them attractive candidates for incorporation into advanced materials for organic optoelectronics. Their strong absorption and emission characteristics, coupled with the potential for chemical modification, allow for the tailoring of their properties for specific applications.

The naphthalene core of this compound serves as a robust chromophore and fluorophore. The introduction of various substituents can significantly influence its photophysical properties. For instance, the introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene ring leads to a shift in the absorption maxima to longer wavelengths and an increase in fluorescence intensities. researchgate.netmdpi.com Bathochromic shifts and increased fluorescence intensities are also observed with the introduction of methoxy (B1213986) and cyano groups at the 4- and 5-positions. researchgate.netmdpi.com

The dimethylamino group in this compound acts as a strong electron-donating group, which can enhance the intramolecular charge transfer (ICT) characteristics of the molecule. This property is particularly useful in the design of fluorophores with large Stokes shifts, which is beneficial for reducing self-quenching and improving detection sensitivity in various applications. rsc.org

Light-harvesting antenna systems are designed to capture light energy over a broad spectral range and efficiently transfer it to a reaction center, mimicking the process of natural photosynthesis. Naphthalene derivatives have been utilized as donor chromophores in such systems. nih.govnih.gov

A series of light-harvesting antenna molecules have been synthesized by covalently attaching two identical naphthalene chromophores to a perylene (B46583) derivative acceptor. nih.gov The selection of donor fragments like 4-(dimethylamino)naphthalene monoimide is based on their stability, accessibility, and favorable redox properties that limit electron transfer. nih.gov These naphthalene-based donors are highly fluorescent, and their emission spectra strongly overlap with the absorption spectra of the perylene acceptors, facilitating efficient excitation energy transfer via the Förster resonance energy transfer (FRET) mechanism. nih.govnih.gov In these systems, the energy transfer from the excited naphthalene donor to the perylene acceptor occurs on an ultrafast timescale of approximately 1 ps. nih.govnih.gov

The incorporation of photoactive units like this compound into polymer and dendrimer structures can lead to materials with unique photophysical properties and functionalities. Dendrimers, with their highly branched, well-defined architecture, offer a platform for arranging chromophores in a specific spatial arrangement, which can influence energy transfer and other photo-induced processes. nih.gov

While specific examples detailing the incorporation of this compound into polymers and dendrimers are not prevalent in the provided search results, the general principles of using photoactive building blocks in such macromolecules are well-established. The reactive bromo- group on the naphthalene derivative can be used as a handle for polymerization or for attachment to a dendrimer core or branches. The resulting materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and light-harvesting devices.

Role in Supramolecular Chemistry and Molecular Recognition

The unique electronic and structural characteristics of the this compound scaffold make it a valuable component in the field of supramolecular chemistry. This area of chemistry focuses on "chemistry beyond the molecule," dealing with the complex assemblies formed by non-covalent bonds. thno.orgnih.gov The interplay of the electron-donating dimethylamino group and the electron-withdrawing bromo group on the aromatic naphthalene system allows for specific and tunable interactions, which are essential for molecular recognition and the formation of larger, organized structures.

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. researchgate.netmdpi.com These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking. thno.org Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are often used to encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis. thno.orgnih.gov

Derivatives of this compound can act as guests in these systems. The naphthalene unit is hydrophobic and capable of fitting into the nonpolar cavities of hosts like cyclodextrins. nih.gov The formation of these host-guest inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as enhancing its solubility and stability in aqueous environments. thno.orgnih.gov The specific geometry and electronic properties of the naphthalene derivative dictate the strength and selectivity of the binding with the host molecule, a key factor for creating functional supramolecular systems. nih.gov

Use as Chargeable Tags in Mass Spectrometry

In mass spectrometry, chemical tags are often used to facilitate the detection and identification of molecules, particularly in complex biological samples. nih.gov A "chargeable tag" is a molecule that can be easily ionized, enhancing the signal of the analyte to which it is attached. The this compound structure is well-suited for this purpose.

The dimethylamino group (-N(CH₃)₂) is a key feature, as it can be readily protonated to form a positively charged quaternary ammonium (B1175870) ion. This permanent positive charge significantly improves ionization efficiency, especially in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.gov By attaching this naphthalene-based tag to a molecule of interest (e.g., a peptide or an oligonucleotide), the sensitivity of its detection by mass spectrometry can be dramatically increased. This strategy of indirect detection via a reporter group, or "Tag-Mass," allows for more sensitive analysis than classic techniques. nih.gov

Biomedical Research Tools (Non-Clinical Applications)

The this compound framework is a foundational structure for developing specialized molecules used in biomedical research. Its derivatives have been explored for various non-clinical applications, leveraging their photoactive, antimicrobial, and antioxidant properties.

Investigation of Antimicrobial Activity in Photodynamic Therapy

Antimicrobial Photodynamic Therapy (aPDT) is an emerging approach to combat pathogenic microorganisms, including antibiotic-resistant strains. researchgate.netnih.gov This technique uses a non-toxic dye called a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are lethal to microbes. nih.govnih.govfrontiersin.org

Naphthalene derivatives, particularly naphthalimides, have shown promise as photosensitizers. For instance, 3-bromo-4-dimethylamino-1,8-naphthalimides have been synthesized and evaluated for their potential in aPDT. nih.gov These compounds can generate singlet oxygen, a highly cytotoxic ROS, upon photostimulation. nih.gov Research has shown that light irradiation enhances the antimicrobial activity of these compounds against both Gram-positive (e.g., B. cereus) and Gram-negative (e.g., P. aeruginosa) bacteria, with a more pronounced effect against Gram-positive strains. nih.gov The ability of these photosensitizers to bind to the bacterial membrane and induce oxidative damage upon illumination is central to their antimicrobial action. nih.gov

CompoundTarget BacteriaActivity Noted
3-bromo-4-dimethylamino-1,8-naphthalimidesB. cereus (Gram-positive)Enhanced antimicrobial activity under light irradiation. nih.gov
3-bromo-4-dimethylamino-1,8-naphthalimidesP. aeruginosa (Gram-negative)Enhanced antimicrobial activity under light irradiation. nih.gov

Research on Antifungal Properties of Naphthalene Derivatives

The rise of fungal infections and drug resistance necessitates the development of new antifungal agents. nih.gov Naphthalene-based compounds have been identified as a promising class for this purpose. Structure-activity relationship studies on various naphthalene derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi, including various Candida species. nih.govmdpi.com

For example, studies on 4-bromo-1,8-naphthalimide derivatives have shown significant antifungal activity. researchgate.net The presence of the naphthalene core is considered essential for this biological activity. mdpi.com Research on azole derivatives incorporating a naphthalene ring also showed potent effects against both planktonic and biofilm forms of Candida. nih.gov In one study, a dimethylamino-naphthalene derivative, 1,1-N-dimethylamino-5-isocyanonaphthalene (DIMICAN), was effective against fluconazole-resistant Candida krusei isolates with minimum inhibitory concentration (MIC) values ranging from 0.04–1.25 µg/mL. mdpi.com Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which contain a bromo-substituted ring system, identified compounds with potent activity against C. albicans, with MIC values as low as 0.4 µg/mL. nih.gov

Naphthalene Derivative ClassFungal SpeciesKey Findings
4-Bromo-1,8-NaphthalimidesC. albicansShowed good potential as antifungal agents, with activity observed in broth dilution and disc diffusion methods. researchgate.net
Dimethylamino-isocyanonaphthaleneCandida speciesEffective against a broad range of Candida species, including fluconazole-resistant strains. mdpi.com
Azole derivatives with naphthaleneCandida speciesPotent activity against both planktonic and biofilm forms. nih.gov
Dimethyl-4-bromo-pyrrolo[1,2-a]quinolinesC. albicansHigh inhibitory activity with MIC values as low as 0.4 µg/mL. nih.gov

Studies of Antioxidant Mechanisms

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. nih.gov This action is crucial for protecting cells from oxidative damage. nih.gov The mechanisms by which antioxidants function can include scavenging free radicals, chelating metal ions, or interrupting chain propagation reactions. nih.gov

Derivatives of brominated aromatic compounds have been investigated for their antioxidant potential. nih.gov For instance, synthesized bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage and reduce ROS generation in keratinocytes. nih.gov Similarly, studies on 4-bromo-1,8-naphthalimide derivatives have demonstrated promising antioxidant activity by scavenging free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.net The antioxidant capacity of these molecules is often linked to their chemical structure, such as the presence of electron-donating groups and the ability to form stable radical intermediates. mdpi.com

Derivative ClassAntioxidant Test/ModelFinding
Bromophenol derivativesH₂O₂-induced oxidative damage in HaCaT cellsAmeliorated oxidative damage and reduced ROS generation. nih.gov
4-Bromo-1,8-Naphthalimide derivativesDPPH and H₂O₂ free radical scavengingShowed good potential as scavenging antioxidants. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The scientific journey of 1-Bromo-4-(Dimethylamino)Naphthalene has been predominantly as a versatile building block in the synthesis of more complex and functional molecules. Its academic contributions are therefore best understood through the properties and applications of the derivatives it helps to create. The presence of the dimethylamino group, a strong electron-donating substituent, and the reactive bromo group on the naphthalene (B1677914) core, bestows upon this compound a unique chemical character that has been exploited in several key areas of research.

A significant area of contribution is in the development of fluorescent probes and molecular sensors . The dimethylamino naphthalene scaffold is a well-established fluorophore. The dimethylamino group plays a crucial role in creating systems with intramolecular charge transfer (ICT) characteristics. This ICT effect is fundamental to the design of solvatochromic dyes, which exhibit changes in their fluorescence properties in response to the polarity of their environment. While direct studies on this compound as a probe are not extensively documented, its role as a precursor to more elaborate probes is evident. For instance, the dimethylamino substituent on a naphthalene system has been shown to enhance the properties of fluorescent probes for detecting reactive oxygen species like hydrogen peroxide, leading to large Stokes shifts.

In the realm of materials science and organic electronics , derivatives of dimethylaminonaphthalene have been investigated for their potential use in organic light-emitting diodes (OLEDs). The electron-donating nature of the dimethylamino group can be harnessed to create materials with specific electronic properties necessary for charge transport and emission in these devices. The bromo-substituent on this compound provides a convenient handle for cross-coupling reactions, allowing for its incorporation into larger conjugated systems with tailored optoelectronic properties.

Furthermore, the structural motif of dimethylaminonaphthalene is a key component of "proton sponges," a class of compounds with exceptionally high basicity and low nucleophilicity. While 1,8-bis(dimethylamino)naphthalene (B140697) is the archetypal proton sponge, the underlying principle of steric hindrance and electronic repulsion between peri-substituted amino groups on a naphthalene core is a significant academic contribution. This compound can serve as a starting material for the synthesis of more complex or functionalized proton sponge analogues. These compounds are valuable tools in organic synthesis as non-nucleophilic bases for promoting a variety of chemical transformations.

Finally, in the field of medicinal chemistry , naphthalene derivatives are of considerable interest. Analogues of naphthalene-1,4-dione containing a dimethylamino group have demonstrated significant potency as anticancer agents. The ability to functionalize the naphthalene core, for which the bromo-group in this compound is well-suited, allows for the synthesis of libraries of compounds for screening and development of new therapeutic agents.

Current Challenges and Emerging Research Directions

Despite its utility as a synthetic intermediate, research focused specifically on this compound faces several challenges that also point towards emerging research directions.

Current Challenges:

Detailed Photophysical Characterization: While the general fluorescent properties of the dimethylaminonaphthalene scaffold are known, a comprehensive and detailed photophysical study of this compound is not widely available in the literature. A deeper understanding of its quantum yield, lifetime, and sensitivity to various environmental factors would be highly beneficial for its more rational application in the design of new fluorescent materials.

Limited Commercial Availability and Cost: As a specialized chemical, the availability of this compound can be limited, and its cost can be a barrier for large-scale applications or extensive exploratory research.

Emerging Research Directions:

Development of Novel Fluorescent Probes: An exciting future direction lies in the use of this compound as a platform for the development of novel, highly specific fluorescent probes. By employing modern cross-coupling methodologies to modify the bromo-position, researchers can attach various receptor units for the selective detection of biologically and environmentally important analytes such as metal ions, anions, and reactive oxygen species.

Advanced Organic Materials: The incorporation of the this compound moiety into advanced organic materials is a promising area of research. This includes the synthesis of new conjugated polymers and dendrimers for applications in OLEDs, organic photovoltaics (OPVs), and chemical sensors. The combination of the electron-donating dimethylamino group and the potential for extended conjugation through the bromo-position could lead to materials with novel and enhanced properties.

Functionalized Proton Sponges: There is growing interest in the development of "functionalized" proton sponges that possess additional properties, such as chirality or the ability to coordinate metal ions. This compound could serve as a key starting material for the synthesis of such multifunctional bases, opening up new avenues in asymmetric synthesis and organometallic chemistry.

Bioactive Molecules and Pharmaceuticals: Building upon the demonstrated anticancer activity of related compounds, a systematic exploration of derivatives of this compound is a logical next step. The synthesis and biological evaluation of a library of compounds derived from this scaffold could lead to the discovery of new lead compounds for drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-Bromo-4-(Dimethylamino)Naphthalene, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 4-(dimethylamino)naphthalene precursors. Key factors include the use of brominating agents (e.g., NBS or Br₂ in controlled conditions) and catalysts (e.g., FeBr₃). Reaction optimization involves temperature control (0–25°C) and inert atmospheres to minimize side reactions. High yields (~85–92%) are achievable with stoichiometric precision, as demonstrated in analogous brominated naphthalene syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dimethylamino group shows singlet peaks at δ ~2.8–3.2 ppm (¹H) and δ ~40–45 ppm (¹³C). Bromine substituents induce deshielding in adjacent aromatic protons.
  • IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and dimethylamino N-H (if protonated, ~3300 cm⁻¹) are critical markers.
  • GC-MS : Used to confirm molecular ion peaks (m/z ~265–267 for [M]⁺) and fragmentation patterns. NIST spectral libraries provide reference data .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Light-sensitive samples should be kept in amber vials. Stability studies for similar brominated naphthalenes suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites for Suzuki or Buchwald-Hartwig couplings. The dimethylamino group’s electron-donating nature increases nucleophilic aromatic substitution (SNAr) susceptibility at the bromine position. Solvent effects (e.g., DMF vs. THF) and transition-state barriers should be modeled using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported toxicological data for brominated naphthalene derivatives?

  • Methodological Answer : Cross-validation using in vitro (e.g., hepatic microsomal assays) and in vivo models (rodent studies) is critical. ATSDR guidelines recommend meta-analyses of peer-reviewed studies, prioritizing those with rigorous exposure controls and analytical validation (e.g., HPLC-UV/MS for metabolite quantification). Discrepancies may arise from differences in species metabolism or analytical artifact formation during sampling .

Q. How do electronic effects of the dimethylamino group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The dimethylamino group acts as a strong electron donor, directing electrophilic substitution to the para position relative to itself. For example, nitration or sulfonation occurs preferentially at the 1-position of the naphthalene ring. Hammett σ⁺ values and frontier molecular orbital (FMO) analysis can quantify these effects, as demonstrated in analogous amino-naphthalene systems .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. How can environmental fate studies for this compound be designed to assess long-term ecotoxicological impacts?

  • Methodological Answer : Conduct soil/water partitioning experiments using ¹⁴C-labeled analogs to track biodegradation pathways. Aerobic/anaerobic microcosm studies can identify persistent metabolites. Analytical methods like LC-HRMS or GC-ECD are recommended for detecting low-concentration residues, as outlined in ATSDR’s environmental monitoring frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.